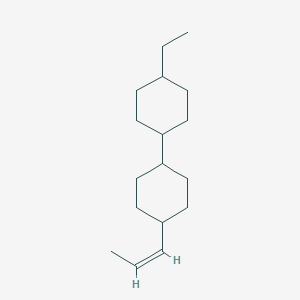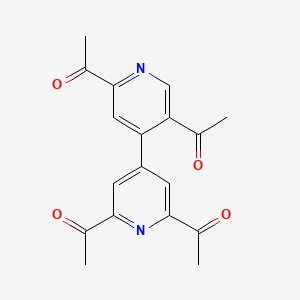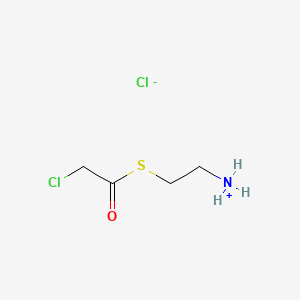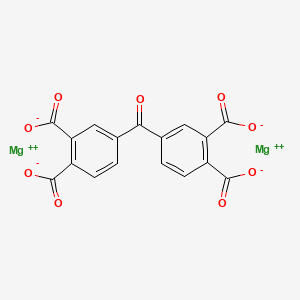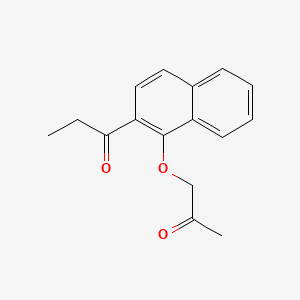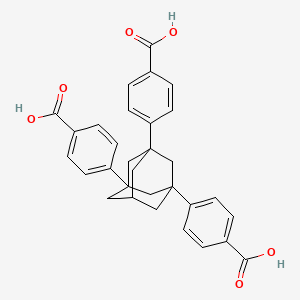
1,3,5-Tris(4-carboxyphenyl)adamantane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Tris(4-carboxyphenyl)adamantane is a compound that belongs to the class of adamantane derivatives. It is characterized by its rigid, three-dimensional structure, which includes three carboxyphenyl groups attached to an adamantane core.
準備方法
Synthetic Routes and Reaction Conditions
1,3,5-Tris(4-carboxyphenyl)adamantane can be synthesized through a series of chemical reactions involving adamantane and carboxyphenyl precursors. One common method involves the reaction of 1,3,5-tris(4-bromophenyl)adamantane with a carboxylating agent under specific conditions to introduce the carboxylic acid groups . The reaction typically requires a catalyst and controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors to enhance production efficiency and reduce costs. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired quality .
化学反応の分析
Types of Reactions
1,3,5-Tris(4-carboxyphenyl)adamantane undergoes various chemical reactions, including:
Oxidation: The carboxyphenyl groups can be oxidized to form corresponding carboxylates.
Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products
The major products formed from these reactions include carboxylates, alcohols, aldehydes, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
科学的研究の応用
1,3,5-Tris(4-carboxyphenyl)adamantane has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1,3,5-Tris(4-carboxyphenyl)adamantane involves its ability to form hydrogen bonds and interact with various molecular targets. In biological systems, it binds to DNA through groove binding, causing the DNA helix to unwind and leading to cell death. This interaction is driven by electrostatic and non-electrostatic forces, as well as molecular docking and dynamics . In materials science, its rigid structure and multiple carboxylic acid groups enable the formation of stable hydrogen-bonded networks, contributing to its unique properties .
類似化合物との比較
1,3,5-Tris(4-carboxyphenyl)adamantane can be compared with other similar compounds, such as:
1,3,5-Tris(4-carboxyphenyl)benzene: Both compounds have similar structural motifs and are used in the synthesis of HOFs and MOFs.
Trimesic acid (1,3,5-benzenetricarboxylic acid): This compound also forms hydrogen-bonded networks but lacks the three-dimensional adamantane core, resulting in different structural and functional properties.
1,3,5-Tris(4-aminophenyl)benzene: This compound has amino groups instead of carboxylic acid groups, leading to different reactivity and applications.
特性
分子式 |
C31H28O6 |
|---|---|
分子量 |
496.5 g/mol |
IUPAC名 |
4-[3,5-bis(4-carboxyphenyl)-1-adamantyl]benzoic acid |
InChI |
InChI=1S/C31H28O6/c32-26(33)20-1-7-23(8-2-20)29-13-19-14-30(16-29,24-9-3-21(4-10-24)27(34)35)18-31(15-19,17-29)25-11-5-22(6-12-25)28(36)37/h1-12,19H,13-18H2,(H,32,33)(H,34,35)(H,36,37) |
InChIキー |
GCMMUZOOIURDCF-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3(CC1(CC(C2)(C3)C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C(=O)O)C6=CC=C(C=C6)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



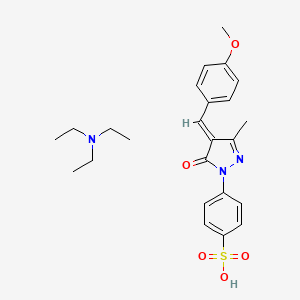



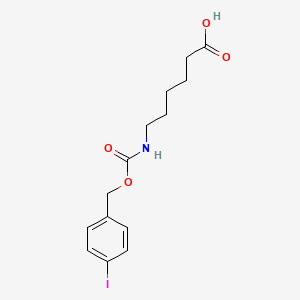
![N-methyl-N-(3-oxatricyclo[3.2.1.02,4]octan-6-ylmethyl)acetamide](/img/structure/B13780130.png)
